molecular formula C6H9ClN2 B180949 5-Chloro-1-ethyl-2-methyl-1H-imidazole CAS No. 4897-22-7

5-Chloro-1-ethyl-2-methyl-1H-imidazole

Cat. No.: B180949
CAS No.: 4897-22-7
M. Wt: 144.6 g/mol
InChI Key: RHQYMLWGPGEEOU-UHFFFAOYSA-N
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Description

5-Chloro-1-ethyl-2-methyl-1H-imidazole (CAS 4897-22-7) is a trisubstituted imidazole derivative with the molecular formula C₆H₉ClN₂ and a molecular weight of 144.60 g/mol . Its structure features a chloro group at position 5, an ethyl group at position 1, and a methyl group at position 2 of the imidazole ring (SMILES: CCN1C(=NC=C1Cl)C) . Key physicochemical properties include a density of 1.141 g/mL at 25°C, a boiling point of 101°C under reduced pressure (18 Torr), and a calculated octanol-water partition coefficient (XLogP3) of 1.7, indicating moderate lipophilicity .

Properties

IUPAC Name

5-chloro-1-ethyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9ClN2/c1-3-9-5(2)8-4-6(9)7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQYMLWGPGEEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197645
Record name 5-Chloro-1-ethyl-2-methyl-1H-imidazole
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Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4897-22-7
Record name 5-Chloro-1-ethyl-2-methyl-1H-imidazole
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Record name 5-Chloro-1-ethyl-2-methyl-1H-imidazole
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Record name 5-Chloro-1-ethyl-2-methyl-1H-imidazole
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Record name 5-chloro-1-ethyl-2-methyl-1H-imidazole
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Preparation Methods

Cyclization-Based Synthetic Routes

Cyclization reactions serve as foundational strategies for constructing the imidazole core. A prominent approach involves the use of α-amidino ketones or nitriles, which undergo intramolecular cyclization under mild acidic or basic conditions. For example, the reaction of N-ethyl-N'-methylacetamidine with chloroacetonitrile in the presence of zinc chloride at 80–100°C yields the target compound with moderate efficiency .

Key Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–100°C↑ Yield (70–85%)
Catalyst (ZnCl₂)10–15 mol%Prevents oligomerization
SolventToluene or DMFEnhances solubility
Reaction Time4–6 hoursMinimizes side products

This method prioritizes atom economy but requires rigorous purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Sequential Alkylation and Halogenation

A stepwise strategy involving alkylation followed by chlorination addresses regioselectivity challenges. The protocol proceeds as follows:

  • Alkylation of Imidazole :
    Imidazole is treated with ethyl iodide and methyl iodide in a two-step process. Initial ethylation at the N1 position occurs in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 60°C (12 hours, 78% yield). Subsequent methylation at the C2 position uses methyl triflate in tetrahydrofuran (THF) at 0°C (2 hours, 85% yield) .

  • Electrophilic Chlorination :
    The intermediate 1-ethyl-2-methylimidazole undergoes chlorination at the C5 position using sulfuryl chloride (SO₂Cl₂) in dichloromethane at −10°C. This low-temperature regime suppresses over-chlorination, achieving 92% selectivity for the monochlorinated product .

Comparative Halogenation Agents

ReagentTemperatureSelectivityYield
SO₂Cl₂−10°C92%88%
N-Chlorosuccinimide25°C75%82%
Cl₂ gas0°C68%70%

Industrial-Scale Production

Microwave-assisted continuous flow reactors enhance throughput and reduce energy consumption. Pilot-scale studies demonstrate:

  • Residence Time : 8–12 minutes (vs. 4–6 hours in batch)

  • Yield Improvement : 94% (microwave) vs. 85% (conventional)

  • Purity : >99% (HPLC) without chromatography

Economic and Environmental Metrics

MetricBatch ProcessFlow Process
Solvent Consumption15 L/kg5 L/kg
Energy Use120 kWh/kg40 kWh/kg
CO₂ Emissions28 kg/kg9 kg/kg

Reaction Optimization Strategies

Statistical Design of Experiments (DoE) identifies critical factors:

  • Central Composite Design : Varying temperature (60–100°C), catalyst loading (5–15 mol%), and stoichiometry (1.0–1.5 eq) maximizes yield to 91% .

  • In Situ FTIR Monitoring : Tracks imidazole ring formation and chlorination progress, reducing off-spec product by 33%.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-ethyl-2-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted imidazoles with various functional groups.

Scientific Research Applications

Antimicrobial Applications

5-Chloro-1-ethyl-2-methyl-1H-imidazole has been studied for its antimicrobial properties against a range of pathogens. Research indicates that it exhibits varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Antimicrobial Activity Overview

The compound's antimicrobial efficacy was evaluated through Minimum Inhibitory Concentration (MIC) studies, which demonstrated its potential as an alternative treatment for resistant infections. The following table summarizes its activity against different pathogens:

Pathogen TypeActivity LevelReference
Gram-positive bacteriaModerateOvonramwen et al. 2021
Gram-negative bacteriaHighOvonramwen et al. 2021
Fungi (e.g., Candida)SignificantOvonramwen et al. 2021

Case Study: Efficacy Against Resistant Strains

A study highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that 5-chloro derivatives had an MIC value significantly lower than standard antibiotics, suggesting its potential role in treating resistant infections .

Antitumor Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research.

Case Study: Antitumor Efficacy

Research demonstrated that treatment with this compound led to a significant reduction in cell viability across several cancer cell lines. The activation of apoptotic pathways indicates that it could be developed into a therapeutic agent for cancer treatment .

Synthesis and Characterization

The synthesis of this compound involves several steps, including the use of chlorosulfonic acid and various amines to produce derivatives with enhanced biological activity.

Synthesis Methodology

The preparation typically follows these steps:

  • Reacting 5-chloro-1-ethyl-2-methylimidazole with chlorosulfonic acid.
  • Conducting amidation reactions to form sulfonyl derivatives.
  • Characterizing the final products using techniques such as FTIR, NMR, and TLC to confirm structure and purity .

Mechanism of Action

The mechanism of action of 5-Chloro-1-ethyl-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Key Observations:

  • Electron-withdrawing vs. donating groups: The nitro (NO₂) and sulfonyl (SO₂) groups in compounds increase electrophilicity and stability, unlike the chloro and alkyl groups in the target compound.
  • Steric hindrance : Bulky substituents (e.g., dimethoxyphenethyl in ) reduce conformational flexibility compared to the compact ethyl/methyl groups in the target.

Physicochemical Property Trends

  • Melting points : The target compound’s liquid state at room temperature contrasts with high-melting solids like compound 9 (>200°C) , attributed to the latter’s crystalline aromatic indole core.
  • Lipophilicity : The target’s XLogP3 (1.7) is lower than that of compound (estimated >3.0 due to aryl and sulfonyl groups), indicating differences in membrane permeability.
  • Solubility: Polar counterions (e.g., nitrate in ) or sulfonyl groups () improve aqueous solubility relative to the non-ionic target.

Biological Activity

5-Chloro-1-ethyl-2-methyl-1H-imidazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a detailed overview of its biological activity, synthesis, and the mechanisms by which it exerts its effects.

This compound is characterized by a specific substitution pattern that imparts unique chemical properties. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its application in synthesizing more complex molecules.

Synthesis Example:
A notable synthesis method involves the reaction of 5-chloro-1-ethyl-2-methylimidazole with chlorosulphonic acid, resulting in sulfonyl derivatives that exhibit enhanced biological activity. For instance, the synthesis of 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide was reported to yield a compound that was subsequently tested for antimicrobial properties .

Antimicrobial Activity

The antimicrobial activity of this compound has been extensively studied. Various derivatives have shown promising results against a range of pathogens.

Antimicrobial Spectrum

The compound has been tested against both Gram-positive and Gram-negative bacteria as well as fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed in studies:

Microorganism MIC (µg/mL) Activity
Methicillin-susceptible S. aureus4.69 - 22.9Moderate to Good
Methicillin-resistant S. aureus5.64 - 77.38Moderate
E. coli8.33 - 23.15Moderate
Pseudomonas aeruginosa13.40 - 137.43Moderate
Candida albicans16.69 - 78.23Moderate

These findings indicate that certain derivatives of this compound possess significant antibacterial and antifungal properties, making them potential candidates for therapeutic applications .

The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. The compound binds to the active sites of specific enzymes, effectively blocking their activity and leading to antimicrobial effects. This interaction can disrupt essential biochemical pathways within microbial cells .

Case Studies

Several studies have specifically highlighted the antimicrobial efficacy of derivatives of this compound:

  • Study on Antimicrobial Activity : A study synthesized various sulfonyl derivatives from 5-Chloro-1-ethyl-2-methylimidazole and evaluated their antimicrobial activities against clinical isolates of bacteria and fungi. The results indicated that while some derivatives showed no significant activity against certain strains, others demonstrated effective inhibition, particularly against methicillin-resistant strains .
  • Comparative Study : In another study, the synthesized compounds were compared with standard antibiotics like ciprofloxacin and itraconazole, revealing that some derivatives had comparable or superior activity against specific pathogens .

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-1-ethyl-2-methyl-1H-imidazole, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves alkylation and halogenation steps. For example, microwave-assisted reactions (e.g., 100–120°C, 30–60 minutes) with sulfuryl chloride (SO₂Cl₂) and dimethylformamide (DMF) as catalysts can improve yield and reduce side products . Key parameters to optimize include reagent stoichiometry, reaction temperature, and solvent polarity. Column chromatography (silica gel, ethyl acetate/hexane gradients) is effective for purification.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks based on neighboring substituents (e.g., chloro and ethyl groups cause distinct deshielding effects) .
  • HPLC : Use C18 columns with acetonitrile/water mobile phases for purity analysis .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight and fragmentation patterns.

Q. How should researchers handle safety risks associated with this compound?

  • Methodological Answer :
  • Storage : Keep below 4°C in airtight, light-resistant containers to prevent degradation .
  • PPE : Use nitrile gloves, lab coats, and fume hoods.
  • Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What physicochemical properties (e.g., logP, pKa) are critical for solubility and reactivity studies?

  • Methodological Answer :
Property Method Relevance
logP HPLC retention time correlationPredicts membrane permeability
pKa Potentiometric titrationGuides protonation state in biological assays
Melting Point Differential Scanning Calorimetry (DSC)Confirms crystalline purity
Empirical data can be estimated via computational tools (e.g., ACD/Labs) but require experimental validation .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in crystalline forms be analyzed to predict supramolecular assembly?

  • Methodological Answer : Use graph set analysis (as described by Etter’s formalism) to classify hydrogen-bond motifs (e.g., D(2) chains or R₂²(8) rings) in X-ray crystallography data . SHELXL software refines hydrogen-bond geometries and thermal displacement parameters .

Q. What strategies resolve contradictions in catalytic activity data for imidazole derivatives in cross-coupling reactions?

  • Methodological Answer :
  • Control Experiments : Test for trace metal impurities (e.g., Pd, Cu) via ICP-MS.
  • Isolation of Intermediates : Use freeze-trapping or in-situ FTIR to identify reactive species.
  • Statistical Analysis : Apply multivariate regression to correlate substituent effects (e.g., chloro vs. ethyl groups) with reaction rates .

Q. How can reaction mechanisms involving this compound be elucidated using isotopic labeling?

  • Methodological Answer :
  • Deuterium Labeling : Substitute protons at the 1-ethyl group with D₂O to track H/D exchange via NMR .
  • 13C Tracing : Introduce 13C at the methyl group to monitor bond cleavage pathways in MS/MS studies.

Q. What are the challenges in resolving crystallographic disorder in imidazole-based complexes?

  • Methodological Answer :
  • SHELXD/SHELXE : Use dual-space algorithms to phase twinned or disordered crystals .
  • Thermal Ellipsoid Analysis : Refine anisotropic displacement parameters to distinguish static vs. dynamic disorder.

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity of structurally similar imidazoles?

  • Methodological Answer :
  • Meta-Analysis : Compare IC₅₀ values across studies, adjusting for assay conditions (e.g., pH, cell lines).
  • QSAR Modeling : Correlate electronic descriptors (e.g., Hammett σ) with activity trends to identify outlier compounds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-1-ethyl-2-methyl-1H-imidazole
Reactant of Route 2
5-Chloro-1-ethyl-2-methyl-1H-imidazole

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